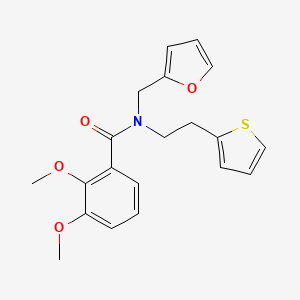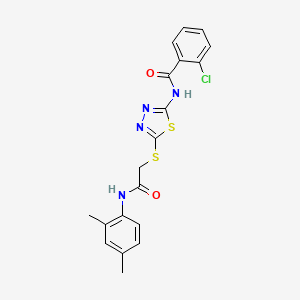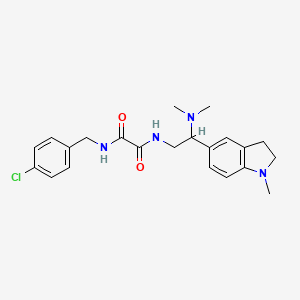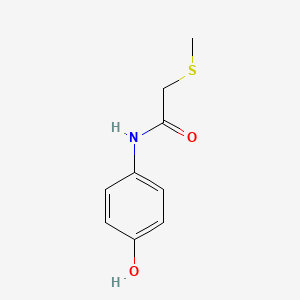
N-(4-ヒドロキシフェニル)-2-(メチルスルファニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylsulfanyl group attached to an acetamide backbone
科学的研究の応用
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
Mode of Action
The mode of action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves its interaction with diperiodatocuprate (III) (DPC) in an alkaline medium . The reaction exhibits a 1:4 stoichiometry (N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide: DPC). The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
Biochemical Pathways
The oxidation reaction in the alkaline medium proceeds via a DPC-N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products . The intervention of free radicals was observed in the reaction .
Result of Action
The main products of the reaction were identified by spot test, IR, NMR, and GC-MS . The reaction constants involved in the different steps of the mechanism are calculated . The activation parameters with respect to the slow step of the mechanism are computed and discussed, and thermodynamic quantities are also determined .
Action Environment
The action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is influenced by the alkaline environment . The reaction between DPC and N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide in the alkaline medium exhibits a specific stoichiometry . The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with methylthiol in the presence of a base to form the intermediate 4-hydroxyphenyl-2-(methylsulfanyl)ethanone. This intermediate is then subjected to an amide formation reaction with acetamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenylacetamides.
類似化合物との比較
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N-(4-methoxyphenyl)-2-(methylsulfanyl)acetamide: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is unique due to the presence of both hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVNIYSZEGCSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
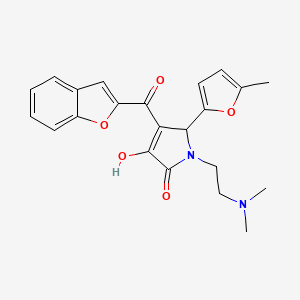
![tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2403332.png)
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)
![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)
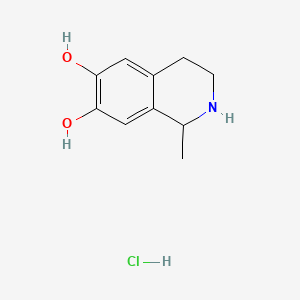
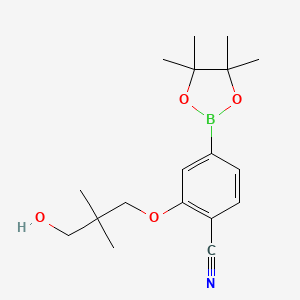
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)
![6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2403346.png)
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)
